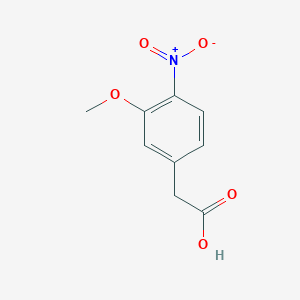

2-(3-Methoxy-4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-8-4-6(5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAJOYCYODQOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587854 | |

| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-22-5 | |

| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid from 3-methoxyphenylacetic acid

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic Acid from 3-Methoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The core of this process is the electrophilic aromatic nitration of 3-methoxyphenylacetic acid. This document delves into the underlying reaction mechanisms that govern the regioselectivity of the synthesis, offers a detailed, field-tested experimental protocol, and provides guidance on product characterization, process optimization, and troubleshooting. The content is tailored for researchers, chemists, and drug development professionals, aiming to bridge theoretical principles with practical laboratory application.

Introduction: Significance and Synthetic Strategy

This compound is a key intermediate in the synthesis of more complex molecular architectures, including various heterocyclic systems and pharmacologically active compounds.[1] Its bifunctional nature, featuring a carboxylic acid moiety and an aromatic nitro group, allows for a wide range of subsequent chemical transformations. The nitro group can be readily reduced to an amine, which can then participate in cyclization, amidation, or diazotization reactions, while the carboxylic acid group can be converted into esters, amides, or acid chlorides.

The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution (EAS) of the readily available starting material, 3-methoxyphenylacetic acid. This guide focuses on the nitration reaction, a classic yet nuanced transformation that requires careful control to achieve high yield and regioselectivity.

Mechanistic Rationale: Achieving Regioselectivity

The success of this synthesis hinges on understanding and controlling the regiochemical outcome of the nitration reaction. The substitution pattern on the final product is dictated by the electronic properties of the substituents already present on the aromatic ring of 3-methoxyphenylacetic acid.

Generation of the Electrophile

The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2][3]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects of Ring Substituents

The position of the incoming nitro group is directed by the two substituents on the starting material: the methoxy (-OCH₃) group and the carboxymethyl (-CH₂COOH) group.

-

Methoxy Group (-OCH₃): Located at position 3, the methoxy group is a powerful activating group. Through its ability to donate electron density to the ring via resonance (+R effect), it strongly directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[1]

-

Carboxymethyl Group (-CH₂COOH): This group is classified as weakly deactivating. The methylene (-CH₂) spacer insulates the aromatic ring from the strong electron-withdrawing effect of the carboxylic acid. Therefore, unlike a directly attached carboxyl group which is a meta-director, the -CH₂COOH substituent acts as a weak ortho, para-director.

The combined influence of these groups favors nitration at position 4. This position is ortho to the methoxy group and ortho to the carboxymethyl group. More importantly, it is para to the strongly activating methoxy group, which provides significant stabilization to the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[4] Substitution at position 6 is also possible but is generally less favored due to potential steric hindrance from the adjacent methoxy group. Substitution at position 2 would place the incoming nitro group between the two existing substituents, which is sterically and electronically unfavorable.

The diagram below illustrates the directing influences and the preferential formation of the desired product.

Caption: Logical flow of the nitration reaction, highlighting the directing effects that determine regioselectivity.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of highly corrosive and oxidizing acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| 3-Methoxyphenylacetic acid | 166.17 | White solid, M.P. 65-69 °C[5] | Fisher Scientific[6] |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~98%, highly corrosive | Sigma-Aldrich |

| Concentrated Nitric Acid (HNO₃) | 63.01 | ~70%, strong oxidizer | Sigma-Aldrich |

| Deionized Water (H₂O) | 18.02 | For work-up | - |

| Ice | - | For quenching | - |

| Ethanol (for recrystallization) | 46.07 | Reagent grade | - |

Step-by-Step Procedure

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly and portion-wise, add 10.0 g (60.2 mmol) of 3-methoxyphenylacetic acid to the cold sulfuric acid. Stir until all the solid has dissolved, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL (~64 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This process is highly exothermic; perform this addition in an ice bath.

-

Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [7] A slight color change to yellow or orange is typically observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.

-

Quenching: Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[7][8] This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. This removes residual acids.

-

Drying: Press the solid dry on the filter and then dry it further in a desiccator or a vacuum oven at a low temperature (~50 °C). The crude product is typically a pale yellow solid.

Purification by Recrystallization

-

Transfer the crude solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system, such as an ethanol/water mixture. Heat the mixture gently on a hot plate with stirring to dissolve the solid.

-

Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Experimental Workflow Diagram

Sources

- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. is.muni.cz [is.muni.cz]

- 8. Solved Question: Draw the mechanism for nitration of | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-nitrophenyl)acetic acid

Introduction: A Versatile Building Block in Synthetic Chemistry

2-(3-Methoxy-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a valuable intermediate in organic synthesis. Its trifunctional nature—featuring a carboxylic acid, a methoxy group, and a nitro group—provides multiple reaction sites for constructing more complex molecular architectures. This guide offers a detailed examination of its physicochemical properties, analytical characterization, and handling protocols. Due to the limited availability of direct experimental data in published literature, this paper will also employ a predictive approach, leveraging data from structurally similar compounds to forecast the expected properties and spectral characteristics of the title compound, a common practice in preclinical research and development.

This compound and its analogs are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences the reactivity of the entire molecule. Understanding these properties is paramount for its effective utilization in multi-step synthetic pathways.

Section 1: Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its structure and core physical properties. These parameters are critical for everything from reaction stoichiometry calculations to selecting appropriate storage conditions.

Chemical Structure

The molecular structure of this compound is depicted below. The numbering of the phenyl ring starts from the carbon bearing the acetic acid group, though IUPAC nomenclature prioritizes the carboxylic acid, leading to the formal name. For spectroscopic discussion, the aromatic protons are designated H-2, H-5, and H-6.

Caption: Molecular Structure of this compound.

Physicochemical Properties

While comprehensive experimental data for this specific molecule is scarce, a summary of its known and predicted properties is provided below. Predictions are based on data from structural analogs such as 4-nitrophenylacetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid.

| Property | Value / Observation | Source / Rationale |

| CAS Number | 5803-22-5 | [1][2][3] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2][3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 120-160 °C. | This prediction is based on the melting point of 4-nitrophenylacetic acid (~153-157 °C) and 2-(3-bromo-4-methoxyphenyl)acetic acid (113-114 °C).[5] The presence of both polar nitro and methoxy groups suggests strong intermolecular interactions. |

| Boiling Point | N/A | [1][2] Decomposes upon heating before boiling. |

| Solubility | Not experimentally determined. Predicted to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group provides some polarity, but the substituted phenyl ring is largely nonpolar. Solubility in aqueous bases (e.g., NaHCO₃, NaOH) is expected to be high due to deprotonation to the carboxylate salt. The related p-methoxyphenylacetic acid is readily soluble in ethanol and methanol.[6] |

| pKa (acid dissociation constant) | Not experimentally determined. Predicted to be ~3.8 - 4.2. | This is based on the pKa of 4-nitrophenylacetic acid (~3.85).[7] The electron-withdrawing nitro group para to the acetic acid substituent will stabilize the carboxylate anion, making it a stronger acid than phenylacetic acid (pKa ~4.3). The methoxy group at the meta position will have a weaker, slightly acid-weakening effect. |

| Storage | Sealed in a dry environment at room temperature (20-22 °C). | [2] |

Section 2: Analytical Characterization - A Predictive Spectroscopic Profile

Structural elucidation and purity assessment rely on a suite of analytical techniques. As experimental spectra for this compound are not publicly available, this section details the expected spectroscopic signatures. This predictive analysis is a crucial first step in any research endeavor, allowing scientists to know what to look for when analyzing their synthesized material.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Molecular Ion: For the neutral molecule [M], the expected monoisotopic mass is 211.0481 Da. In electrospray ionization (ESI) mode, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z 212.0553 and the deprotonated molecule [M-H]⁻ at m/z 210.0408.

-

Predicted Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would likely induce fragmentation. Key expected losses are:

-

Loss of -COOH (45 Da): Cleavage of the carboxylic acid group is a common pathway for such compounds, leading to a fragment at m/z ~166.[8]

-

Loss of -NO₂ (46 Da): Loss of the nitro group would yield a fragment at m/z ~165.

-

Loss of -OCH₃ (31 Da): Cleavage of the methoxy group would result in a fragment at m/z ~180.

-

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, which would generate the stable 3-methoxy-4-nitrophenylmethyl cation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Spectra are predicted relative to a tetramethylsilane (TMS) standard.

-

¹H NMR (Proton NMR):

-

~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. Its exact shift is concentration-dependent and it may be exchanged with D₂O.

-

~7.5-8.0 ppm (doublet, 1H): Aromatic proton H-5. It is ortho to the strongly electron-withdrawing nitro group, which shifts it significantly downfield. It would appear as a doublet coupled to H-6.

-

~7.2-7.4 ppm (doublet of doublets, 1H): Aromatic proton H-6. It is coupled to both H-5 and H-2.

-

~7.0-7.2 ppm (doublet, 1H): Aromatic proton H-2. It is ortho to the acetic acid group and meta to the nitro group, placing it the most upfield of the aromatic protons. It would appear as a doublet coupled to H-6.

-

~3.9 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group. For comparison, the methoxy protons in 2-(3-bromo-4-methoxyphenyl)acetic acid appear at 3.89 ppm.[5]

-

~3.6 ppm (singlet, 2H): The two benzylic protons of the methylene (-CH₂-) group. In the precursor 2-(3-methoxyphenyl)acetic acid, these protons appear at 3.61 ppm.[9]

-

-

¹³C NMR (Carbon-13 NMR):

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid.

-

~150-160 ppm: Aromatic carbon C-3 (attached to -OCH₃) and C-4 (attached to -NO₂). These are quaternary carbons.

-

~110-140 ppm: The remaining four aromatic carbons (C-1, C-2, C-5, C-6). The carbon attached to the nitro group will be the most downfield.

-

~56 ppm: The carbon of the methoxy (-OCH₃) group.

-

~40 ppm: The methylene (-CH₂-) carbon of the acetic acid side chain. For comparison, this carbon appears at 41.1 ppm in 2-(3-methoxyphenyl)acetic acid.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the aromatic nitro group, respectively.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the aryl alkyl ether (methoxy group).

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Section 3: Standard Operating Protocols for Characterization

To move from prediction to confirmation, rigorous experimental work is required. The following protocols outline the standard methodologies for obtaining the physicochemical and spectroscopic data discussed above.

Workflow for Physicochemical & Spectroscopic Analysis

The logical flow for characterizing a newly synthesized batch of this compound is outlined below.

Caption: Experimental workflow for the comprehensive characterization of the compound.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is preferred over traditional melting point apparatus as it provides a more accurate thermodynamic melting onset and peak, and can also reveal other thermal events like decomposition or phase transitions.

-

Calibration: Calibrate the DSC instrument using a high-purity indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of the dry, powdered compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat under a nitrogen atmosphere (flow rate: 50 mL/min) from 25 °C to 200 °C at a ramp rate of 10 °C/min.

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.

Protocol: NMR Spectra Acquisition

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good starting choice for carboxylic acids due to its ability to dissolve polar compounds and keep the acidic proton signal sharp.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H; 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals based on the predicted values.

Section 4: Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety.

-

Hazard Classification: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 5: Conclusion

This compound is a synthetically useful building block whose full experimental characterization is not yet widely documented. This guide provides a comprehensive overview of its known identity and a scientifically grounded, predictive profile of its physicochemical and spectroscopic properties based on established chemical principles and data from close structural analogs. The detailed protocols provided herein offer a clear roadmap for researchers to confirm these predictions and rigorously characterize this compound in their own laboratories, enabling its confident application in the development of novel pharmaceuticals and advanced materials.

References

-

HFC, A Kurtz Company. (n.d.). CAS 5803-22-5 | this compound. Retrieved January 2, 2026, from [Link]

-

abcr GmbH. (n.d.). AB461662 | CAS 5803-22-5. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for another related publication. Retrieved January 2, 2026, from [Link]

-

DayangChem. (n.d.). This compound, CasNo.5803-22-5. Retrieved January 2, 2026, from [Link]

-

Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(3-Hydroxy-4-methoxyphenyl)acetic acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). p-Methoxyphenylacetic acid. Retrieved January 2, 2026, from [Link]

-

2A Biotech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound - CAS:5803-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

Deconstructing the Spectroscopic Signature of 2-(3-Methoxy-4-nitrophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-4-nitrophenyl)acetic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its chemical architecture, featuring a substituted phenylacetic acid core, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. By examining the interplay of its functional groups—a carboxylic acid, a methoxy group, and a nitro group—we can predict and interpret its unique spectroscopic fingerprint.

Molecular Structure and Expected Spectroscopic Features

The structural attributes of this compound directly influence its interaction with different forms of electromagnetic radiation, giving rise to its characteristic spectra. The presence of an aromatic ring, coupled with electron-donating (methoxy) and electron-withdrawing (nitro) groups, creates a distinct electronic environment that is readily probed by spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and integration values, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the exact position of which is concentration and solvent dependent. |

| ~7.8 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded of the aromatic protons. |

| ~7.4 | Doublet of doublets | 1H | Ar-H | This proton is meta to the nitro group and ortho to the acetic acid group. |

| ~7.2 | Doublet | 1H | Ar-H | This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and appear as a sharp singlet. |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carbonyl group appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm and a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | Ar-C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~145 | Ar-C-NO₂ | The aromatic carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~135 | Ar-C-CH₂ | The aromatic carbon attached to the acetic acid side chain. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon, likely shielded by the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~40 | -CH₂- | The methylene carbon of the acetic acid side chain. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the instrument to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the deuterated solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond due to hydrogen bonding. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic ring.[1] |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methylene and methoxy groups.[1] |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption. |

| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1520, ~1340 | Strong | N-O stretch (asymmetric and symmetric) | The two characteristic strong absorptions of the nitro group. |

| ~1250 | Strong | C-O stretch (ether) | The C-O stretching vibration of the methoxy group. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 211.17 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 211. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula C₉H₉NO₅.

Expected Fragmentation Pathways

Caption: Plausible fragmentation pathways for this compound in EI-MS.

-

Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 166.

-

Loss of the nitro group (-NO₂): The cleavage of the C-N bond would result in a fragment at m/z 165.

-

Loss of the methoxy group (-OCH₃): Cleavage of the ether bond could lead to a fragment at m/z 180.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectral analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous characterization of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a robust reference for researchers. The interplay of the methoxy, nitro, and carboxylic acid functionalities creates a unique and interpretable spectroscopic signature. This guide provides the foundational knowledge for scientists to confidently identify and characterize this important chemical entity in their research and development endeavors.

References

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Methoxy-4-nitrophenyl)acetic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxy-4-nitrophenyl)acetic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and offers a framework for data interpretation. By synthesizing chemical theory with practical laboratory methodology, this guide aims to be an essential resource for scientists working with this and structurally related molecules.

Introduction: Understanding the Molecule

This compound, a derivative of homovanillic acid, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility.[1][2][3] The molecule incorporates a carboxylic acid, a methoxy group, and a nitro group attached to a phenylacetic acid backbone.

-

Carboxylic Acid (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar solvents. Its acidity also implies that solubility will be highly dependent on the pH in aqueous solutions, with increased solubility in basic conditions due to salt formation.[4]

-

Nitro Group (-NO2): The highly polar nitro group contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.[5] Aromatic nitro compounds are generally soluble in many organic solvents.[5]

-

Methoxy Group (-OCH3): This group adds some polar character and can act as a hydrogen bond acceptor.[6]

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule, favoring solubility in nonpolar or moderately polar solvents.[7]

The interplay of these functional groups results in a molecule with a nuanced solubility profile, making a systematic experimental determination essential for its application in synthesis, purification, and formulation.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is determined by its dielectric constant, dipole moment, and its ability to form hydrogen bonds.

For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups. The polar nature of the nitro group also favors interaction with these solvents. Solubility is expected to be moderate to high in alcohols. While the polar groups suggest some water solubility, the nonpolar aromatic ring may limit it.[5]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar aromatic ring suggests some affinity for these solvents. However, the highly polar nitro and carboxylic acid groups will likely limit solubility significantly in very nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better solvating power than aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar functional groups to some extent, while also solvating the nonpolar parts of the molecule. Moderate solubility can be expected.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is critical for accurately determining the solubility of this compound. The following section details a standard procedure for isothermal equilibrium solubility determination.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.

-

Add a known volume of the respective solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed for 10-15 minutes. This step is crucial to avoid artificially high concentration measurements.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial.

-

Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visual Workflow of the Experimental Protocol

Caption: Factors influencing solubility.

By correlating the data in Table 1 with the principles illustrated above, researchers can develop a predictive understanding of the compound's behavior in various solvent systems. This knowledge is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating drug products.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in scientific and industrial applications. While a theoretical analysis based on its molecular structure provides a solid foundation for predicting its behavior, rigorous experimental determination is indispensable. This guide has provided both the theoretical underpinnings and a detailed, self-validating protocol for obtaining reliable solubility data. By following the methodologies outlined herein, researchers can confidently characterize the solubility of this compound, enabling its effective use in their work.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from .

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

Nitrobenzene - Solubility of Things. (n.d.). Retrieved from .

-

Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. (2025, October 15). National Institutes of Health. Retrieved from .

- Aromatic Nitro Compounds. (n.d.). MST.edu.

-

NITRO COMPOUNDS. (2020, March 29). Retrieved from .

-

CAS 5803-22-5 | this compound | MFCD09997710. (n.d.). BLD Pharm. Retrieved from .

-

p-Methoxyphenylacetic acid - Solubility of Things. (n.d.). Retrieved from .

- 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid | C10H11NO7S | CID 40427067. (n.d.). PubChem.

- Homovanillic acid. (n.d.). Wikipedia.

-

Biochemistry, Dissolution and Solubility. (n.d.). National Center for Biotechnology Information. Retrieved from .

- Homovanillic Acid | C9H10O4 | CID 1738. (n.d.). PubChem.

Sources

- 1. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ws [chem.ws]

Exploring the Therapeutic Potential of 2-(3-Methoxy-4-nitrophenyl)acetic Acid Derivatives

An In-depth Technical Guide:

A Guide for Researchers in Drug Discovery and Development

Abstract

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide focuses on a specific, yet underexplored, class of compounds: 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives . By dissecting the constituent functional groups—the reactive carboxylic acid, the electron-donating methoxy group, and the biologically significant nitro group—we lay a foundation for their rational exploration as novel therapeutic agents. This document synthesizes established methodologies and mechanistic insights from related compound classes to provide a predictive framework for investigating their potential anti-inflammatory, anticancer, and antimicrobial activities. We furnish detailed, field-proven experimental protocols, data interpretation guides, and visual workflows to empower researchers to systematically unlock the therapeutic promise of this chemical scaffold.

The this compound Scaffold: A Primer

Chemical Profile and Strategic Importance

The this compound molecule serves as an exemplary starting point for medicinal chemistry campaigns. Its structure is a confluence of three key functional domains, each offering distinct opportunities for chemical modification and biological interaction:

-

The Phenylacetic Acid Core: This motif is prevalent in many active pharmaceutical ingredients, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The carboxylic acid group provides a critical anchor for interacting with enzyme active sites and a convenient handle for synthetic modification into esters or amides to create prodrugs or modulate physicochemical properties.[1][3]

-

The Nitro Group (-NO₂): Positioned para to the acetic acid sidechain, this strong electron-withdrawing group significantly influences the molecule's electronic properties. Aromatic nitro compounds are a well-established class of biologically active agents, with many exhibiting potent antimicrobial and anticancer activities.[4][5] The mechanism often involves bioreduction of the nitro group within target cells or microorganisms to generate reactive nitroso and hydroxylamine intermediates that are cytotoxic.[4]

-

The Methoxy Group (-OCH₃): Located at the 3-position, this electron-donating group modulates the electronic environment of the phenyl ring, influencing its reactivity and potential interactions with biological targets.[1]

The strategic placement of these groups creates a scaffold with inherent potential for multiple biological activities, making its derivatives a compelling subject for drug discovery programs.

Rationale for Biological Investigation

The exploration of this compound derivatives is underpinned by a strong scientific rationale derived from the known activities of analogous structures. Phenylacetic acid derivatives are widely recognized for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][6] Furthermore, the broader class of phenylacetamides has demonstrated significant promise as anticancer agents.[7][8] The inclusion of a nitro moiety provides a compelling reason to investigate antimicrobial and antitubercular activities, as seen in numerous nitroaromatic drugs.[4][9] This guide will provide the technical framework to explore these three key therapeutic avenues.

Synthetic Pathways for Derivatization

The versatility of the this compound scaffold lies in its amenability to chemical modification at two primary sites: the carboxylic acid and the nitro group. These modifications are crucial for generating a library of compounds to establish structure-activity relationships (SAR).

Modification of the Carboxylic Acid Moiety: Amide and Ester Synthesis

The most direct path to derivatization involves the conversion of the carboxylic acid into amides or esters. Amidation is particularly valuable as it introduces a diverse range of chemical functionalities, significantly altering the compound's polarity, hydrogen bonding capability, and steric profile.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of the Carboxylic Acid: Dissolve 1.0 equivalent of this compound in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[3] Stir the mixture at 0°C for 30 minutes.

-

Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

Modification of the Nitro Group: Reduction to an Amine

Reduction of the aromatic nitro group to an amine fundamentally alters the electronic and steric properties of the scaffold, transforming a strongly electron-withdrawing group into a potent electron-donating one.[1] This new amino group serves as a versatile synthetic handle for a wide array of subsequent reactions, including sulfonamide formation, further amidation, or diazotization.

Experimental Protocol: Nitro Group Reduction

-

Setup: Dissolve 1.0 equivalent of the this compound derivative in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of palladium on carbon (Pd/C).

-

Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aniline derivative, which can often be used in the next step without further purification.

Caption: General synthetic pathways for derivatization.

Potential Anti-inflammatory Activity

Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism by which many NSAIDs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which catalyze a key step in the conversion of arachidonic acid to prostaglandins (PGs).[6] Prostaglandins are lipid mediators that contribute to pain, fever, and inflammation.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[6] The phenylacetic acid core of our target scaffold is structurally similar to NSAIDs like diclofenac, suggesting a high probability of activity against COX enzymes.[2] The goal of modern anti-inflammatory drug design is often to achieve selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects.[6]

Caption: The Cyclooxygenase (COX) pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and well-validated animal model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.

-

Grouping and Dosing: Divide animals into groups (n=6 per group):

-

Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume (in mL) immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Data Interpretation and Expected Outcomes

The results are typically presented in a table showing the mean paw volume ± SEM and the percentage inhibition of edema. A statistically significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

Table 1: Sample Data Presentation for Paw Edema Assay

| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |

|---|---|---|

| Control (Vehicle) | 0.85 ± 0.05 | - |

| Diclofenac (25 mg/kg) | 0.34 ± 0.03* | 60.0% |

| Test Compound (20 mg/kg) | 0.42 ± 0.04* | 50.6% |

| Test Compound (40 mg/kg) | 0.36 ± 0.03* | 57.6% |

*p < 0.05 compared to the control group.

Potential Anticancer Activity

Mechanistic Hypothesis: Cytotoxicity and Apoptosis Induction

Phenylacetic acid derivatives have been shown to possess anti-proliferative effects on various human cancer cell lines.[8] The mechanism can be multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and differentiation. The presence of the nitro group may confer additional cytotoxic mechanisms, as seen in other nitroaromatic anticancer agents.[1] The primary screening method to assess this potential is a direct cytotoxicity assay against a panel of cancer cell lines.

Experimental Protocol: In Vitro MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer[8]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

The primary output is the IC₅₀ value for each compound against each cell line. This quantitative data allows for direct comparison of potency.

Table 2: Sample Data Presentation for MTT Assay

| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC3 |

|---|---|---|---|

| Cisplatin (Control) | 8.5 | 10.2 | 12.1 |

| Derivative 1a | 25.4 | 31.6 | 19.8 |

| Derivative 1b | 15.2 | 18.9 | 11.5 |

Potential Antimicrobial and Antitubercular Activity

Mechanistic Hypothesis: The Role of the Nitroaromatic Moiety

The antimicrobial action of nitroaromatic compounds is well-documented.[4] The generally accepted mechanism involves the intracellular enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive, cytotoxic intermediates, such as nitroso radicals and superoxide species, which can covalently bind to and damage critical macromolecules like DNA, leading to cell death.[4] Given this established mechanism, derivatives of this compound are strong candidates for antimicrobial agents, particularly against bacteria that possess the necessary nitroreductase enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H₃₇Rv) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for M. tb) to the mid-logarithmic phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, rifampin) should also be tested as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or 7-10 days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a growth indicator dye like resazurin.

Data Presentation

The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher potency.

Table 3: Sample Data Presentation for MIC Assay

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv |

|---|---|---|---|

| Ciprofloxacin | 1.0 | 0.5 | N/A |

| Rifampin | N/A | N/A | 0.25 |

| Derivative 2a | 16 | 32 | 8 |

| Derivative 2b | 8 | 16 | 4 |

Structure-Activity Relationship (SAR) Considerations

Guiding Principles

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's potency and selectivity while minimizing toxicity by making systematic chemical modifications.[1] For the this compound scaffold, SAR exploration would focus on how changes to different parts of the molecule affect each of the potential biological activities.

Hypothetical SAR for the Scaffold

Based on the literature for related compound classes, we can formulate testable hypotheses:

-

Amide Substituents (R¹):

-

Anti-inflammatory: Bulky, lipophilic groups on the amide nitrogen may enhance COX-2 selectivity by interacting with the hydrophobic side pocket present in the COX-2 active site but not in COX-1.[6]

-

Anticancer/Antimicrobial: Introducing aromatic or heteroaromatic rings could lead to additional binding interactions (e.g., π-π stacking) with biological targets, potentially increasing potency.[8]

-

-

Aromatic Ring Substituents (R²):

-

Modifying or replacing the methoxy group could fine-tune the electronic properties of the ring. Replacing it with a halogen, for example, could enhance lipophilicity and potentially improve cell membrane penetration.

-

-

The Nitro Group:

-

While essential for the proposed antimicrobial mechanism, its position could be varied (e.g., to the 2- or 5-position) to probe its importance for anti-inflammatory or anticancer effects. Its reduction to an amine creates an entirely new chemical space for exploration.

-

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for therapeutic innovation. Its chemical architecture provides a robust platform for developing derivatives with potential applications in treating inflammation, cancer, and microbial infections. The synthetic routes are straightforward, and the assays for biological evaluation are well-established.

Future research should focus on synthesizing a diverse library of amide derivatives and systematically evaluating them in the biological assays outlined in this guide. Promising hits should be further subjected to secondary screening, including in vitro COX-1/COX-2 selectivity assays, mechanism of action studies for anticancer agents (e.g., caspase activation, cell cycle analysis), and testing against resistant microbial strains. Ultimately, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential to advance the most promising candidates toward clinical development.

References

-

Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Brieflands. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. [Link]

-

Structure-Activity Relationships* - ResearchGate. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. [Link]

-

Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - Frontiers. [Link]

-

Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed. [Link]

Sources

- 1. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(3-Methoxy-4-nitrophenyl)acetic Acid in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Crossroads of Functionality

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Methoxy-4-nitrophenyl)acetic acid, a seemingly unassuming molecule, emerges as a highly versatile and strategically valuable building block for the synthesis of a diverse array of bioactive compounds and novel materials. Its utility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the methoxy-substituted aromatic ring. This guide provides an in-depth exploration of the chemical personality of this compound, offering field-proven insights into its application as a synthetic precursor, complete with detailed experimental protocols and mechanistic considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5803-22-5[1][2] |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| Appearance | White to yellow solid |

| Storage | Sealed in dry, Room Temperature[2] |

The Synthetic Logic: Harnessing Orthogonal Reactivity

The power of this compound as a synthetic building block lies in the distinct and controllable reactivity of its functional groups. This allows for a stepwise and selective modification of the molecule, paving the way for the synthesis of complex targets.

Caption: Key reactive sites of this compound.

Core Synthetic Transformations and Methodologies

I. Synthesis of the Building Block: A Regioselective Nitration Approach

The most common and logical precursor for the synthesis of this compound is 3-methoxyphenylacetic acid.[3] The synthesis hinges on a regioselective electrophilic aromatic substitution, specifically nitration. The methoxy group is a strong ortho, para-director, while the acetic acid side chain is a weak deactivator and also an ortho, para-director.[3] This directing effect guides the nitro group to the desired position.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3-methoxyphenylacetic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

II. The Nitro Group: A Gateway to Amino Functionality and Heterocyclic Scaffolds

The nitro group is arguably the most versatile handle on the molecule. Its reduction to an amino group opens up a vast array of synthetic possibilities, most notably the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

A. Reduction of the Nitro Group to an Amine

The transformation of the nitro group to an amine is a pivotal step. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High yield, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | Mild, tolerates many functional groups | Stoichiometric amounts of tin salts are produced as waste |

| Fe/HCl or Fe/NH₄Cl | Ethanol/water, reflux | Inexpensive, effective | Acidic conditions may not be suitable for all substrates |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, reflux | Mild, useful for sensitive substrates | Can sometimes lead to over-reduction or side products |

Experimental Protocol: Reduction of this compound to 2-(4-Amino-3-methoxyphenyl)acetic acid

-

Setup: In a round-bottom flask, suspend this compound and a catalytic amount of 10% Palladium on carbon (Pd/C) in methanol.

-

Hydrogenation: Connect the flask to a hydrogen balloon or a hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 2-(4-Amino-3-methoxyphenyl)acetic acid, which can often be used in the next step without further purification.

B. From Amine to Heterocycle: The Power of Cyclization

The resulting 2-(4-Amino-3-methoxyphenyl)acetic acid is a prime precursor for the synthesis of various heterocyclic systems, particularly those containing a fused benzene ring. The amino group can act as a nucleophile, attacking an electrophilic center either intramolecularly or in a subsequent intermolecular reaction followed by cyclization.

Caption: General workflow for heterocyclic synthesis.

This strategy has been employed in the synthesis of various biologically active scaffolds. For instance, condensation of the amino group with β-ketoesters can lead to the formation of quinoline derivatives, a common motif in drug molecules.

III. The Carboxylic Acid Moiety: A Handle for Derivatization

The carboxylic acid group provides a reliable site for derivatization, most commonly through the formation of amides and esters. This is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Amide Coupling using a Coupling Reagent

-

Activation: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Amine Addition: To the activated acid, add the desired amine (primary or secondary).

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous acid, base, and brine to remove unreacted reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H | ~7.8 | d | Proton ortho to the nitro group |

| Ar-H | ~7.2 | dd | Proton meta to the nitro group and ortho to the methoxy group |

| Ar-H | ~7.0 | d | Proton ortho to the acetic acid group |

| -OCH₃ | ~3.9 | s | Methoxy group protons |

| -CH₂- | ~3.7 | s | Methylene protons of the acetic acid side chain |

| -COOH | ~11-12 | br s | Carboxylic acid proton (may be exchangeable with D₂O) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The ¹H NMR spectrum of the related compound 2-(3-methoxyphenyl)acetic acid shows signals at δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), and 3.61 (s, 2H).[4]

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-NO₂ | ~148 |

| C-OCH₃ | ~158 |

| C-CH₂ | ~130 |

| Ar-C | ~110-135 |

| -CH₂- | ~40 |

| -OCH₃ | ~56 |

Note: These are predicted values. The ¹³C NMR spectrum of 2-(3-methoxyphenyl)acetic acid displays signals at δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, and 41.1.[4]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules. The strategic placement of the methoxy and nitro groups allows for the generation of diverse molecular scaffolds with potential therapeutic applications. For instance, the corresponding amino derivative can be a precursor for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of inflammatory diseases and cancers. While not a direct precursor, the structural motif is relevant to the synthesis of complex heterocyclic systems found in such inhibitors.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple organic molecule; it is a testament to the power of strategic functional group placement in synthetic design. Its orthogonal reactivity allows for a high degree of control and flexibility, making it an invaluable tool for medicinal chemists and synthetic organic chemists alike. By understanding the nuances of its reactivity and mastering the key transformations it can undergo, researchers can unlock its full potential in the efficient and elegant synthesis of novel compounds with significant biological activity. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, offering a solid foundation for its application in the laboratory.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

CAS 5803-22-5 | this compound | MFCD09997710. (n.d.). Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(23), 7296. Retrieved from [Link]

-

(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). Retrieved from [Link]

-

Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2006). Acta Pharmaceutica, 56(3), 273–284. Retrieved from [Link]

-